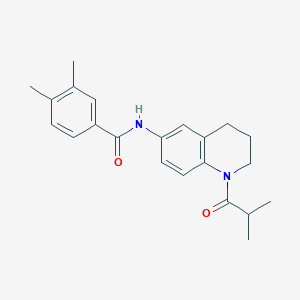

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-14(2)22(26)24-11-5-6-17-13-19(9-10-20(17)24)23-21(25)18-8-7-15(3)16(4)12-18/h7-10,12-14H,5-6,11H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCZJMADQHMXBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The isobutyryl group is then introduced via an acylation reaction using isobutyryl chloride and a base such as pyridine.

The final step involves the coupling of the tetrahydroquinoline derivative with 3,4-dimethylbenzoic acid or its derivatives, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the tetrahydroquinoline ring and the amide-linked aromatic group. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Solubility : Analogs with basic moieties (e.g., pyrrolidine in (S)-35) form water-soluble dihydrochloride salts, whereas the target compound’s neutral benzamide group may require formulation optimization .

- Stereochemistry : Unlike (S)-35, which was resolved via chiral chromatography (SFC, 99.86% ee) , the target compound’s stereochemical requirements (if any) are unspecified.

Crystallographic and Database Insights

- Structural Data: The Cambridge Structural Database (CSD) contains >500,000 entries, including tetrahydroquinoline derivatives . Comparative analysis of bond lengths (e.g., C=O in isobutyryl vs. 2-oxo groups) could predict conformational stability.

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is an intriguing compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings on its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core with an isobutyryl side chain and a dimethyl-substituted aromatic ring. This unique structure is believed to enhance its solubility and interaction with biological targets compared to related compounds.

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity . In studies involving the maximal electroshock seizure (MES) model in mice, this compound demonstrated potent effects, suggesting its potential utility in treating epilepsy. Further investigations are necessary to elucidate the mechanisms underlying its anticonvulsant effects and to explore its therapeutic applications for seizure disorders.

Opioid Receptor Interaction

The compound's structural analogs have been studied for their interactions with opioid receptors. For instance, derivatives of tetrahydroquinoline have been identified as μ-opioid receptor (MOR) agonists. These studies suggest that this compound may also engage with opioid receptors, potentially offering analgesic properties while minimizing adverse effects commonly associated with traditional opioids .

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary data suggest that the compound may modulate neurotransmitter systems or inhibit specific enzymes involved in pain pathways. Understanding these interactions will be crucial for developing targeted therapies based on this compound.

Comparative Analysis with Related Compounds

A comparative analysis of this compound and structurally similar compounds provides insights into its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | Methoxy group on benzamide | Altered reactivity and potential biological activity |

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide | One methoxy group | Enhanced solubility |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | Nitro group instead of acyl | Different electronic properties affecting reactivity |

This table highlights how variations in substituents can significantly influence the biological activity and pharmacological profile of compounds sharing a common core structure.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of tetrahydroquinoline-based compounds:

- Anticonvulsant Activity Study : A study published in Bioorganic & Medicinal Chemistry highlighted the potent anticonvulsant effects of derivatives similar to this compound in animal models.

- Opioid Activity Research : Research on related compounds has shown promising results in terms of MOR agonism and analgesic effects without significant side effects typically associated with conventional opioids .

Q & A

Basic: What are the standard protocols for synthesizing N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide?

Answer:

The synthesis typically involves a multi-step process:

Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions to generate the tetrahydroquinoline scaffold .

Isobutyryl Acylation : Reaction of the tetrahydroquinoline intermediate with isobutyryl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent over-acylation .

Benzamide Coupling : Amide bond formation between the acylated tetrahydroquinoline and 3,4-dimethylbenzoic acid using coupling agents like EDCI/HOBt in DMF at room temperature .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

Advanced: How can reaction conditions be optimized to minimize side products during the acylation step?

Answer:

Key optimizations include:

- Temperature Control : Maintaining 0–5°C during isobutyryl chloride addition to reduce competing hydrolysis or oligomerization .

- Catalyst Use : Adding DMAP (4-dimethylaminopyridine) to enhance acylation efficiency and selectivity .

- Solvent Selection : Using anhydrous dichloromethane instead of THF to avoid water-induced side reactions .

- Workup Strategy : Quenching with ice-cold water immediately post-reaction to terminate unreacted acyl chloride .

- Analytical Monitoring : TLC or in-situ FTIR to track reaction progress and adjust reagent stoichiometry dynamically .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (isobutyryl methyl groups), δ 2.2–2.4 ppm (tetrahydroquinoline CH₂), and δ 7.1–7.3 ppm (aromatic protons) confirm substituent positions .

- ¹³C NMR : Carbonyl signals at ~170 ppm (amide) and ~175 ppm (isobutyryl) validate acylation .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (isobutyryl C=O) .

- Mass Spectrometry : ESI-MS showing [M+H]⁺ at m/z 379.2 (calculated for C₂₃H₂₇N₂O₂) .

Advanced: How are conflicting crystallographic data resolved using SHELX software?

Answer:

- Data Integration : SHELX-97 processes raw intensity data, applying empirical absorption corrections to address anisotropic scattering .

- Phase Refinement : Patterson methods (SHELXD) resolve phase ambiguities in low-symmetry space groups .

- Disorder Modeling : For flexible isobutyryl groups, PART instructions split occupancy between conformers .

- Validation Tools : CheckCIF flags outliers (e.g., bond-length mismatches >3σ), guiding manual adjustments to the model .

Basic: What in vitro assays evaluate the compound’s biological activity?

Answer:

- Enzyme Inhibition : IC₅₀ determination via fluorogenic substrates (e.g., caspase-3 assay at 37°C in pH 7.4 buffer) .

- Receptor Binding : Competitive radioligand displacement (e.g., ³H-labeled ligands in HEK293 membranes) with Scatchard analysis for Ki values .

- Cytotoxicity Screening : MTT assay in neuronal (SH-SY5Y) or cancer (HepG2) cell lines, with EC₅₀ calculated via nonlinear regression .

Advanced: How is the mechanism of action in neuroinflammation elucidated?

Answer:

- Transcriptomic Profiling : RNA-seq of LPS-stimulated microglia treated with the compound identifies downregulated NF-κB pathway genes (e.g., IL-6, TNF-α) .

- Kinase Profiling : Broad-spectrum kinase assays (e.g., KINOMEscan) reveal selective inhibition of JAK2/STAT3 signaling .

- In Vivo Validation : Intraperitoneal administration in transgenic AD mice (e.g., APP/PS1) with immunohistochemical quantification of amyloid-β plaques .

Basic: How is purity and stability assessed under varying conditions?

Answer:

- HPLC Purity : Reverse-phase C18 column (ACN/water gradient), retention time 8.2 min, AUC >98% .

- Forced Degradation :

- Acidic : 0.1M HCl at 40°C for 24h → hydrolysis of amide bond detected via new peak at m/z 237.1 .

- Oxidative : 3% H₂O₂ → no degradation, confirming resistance to ROS .

- Long-Term Stability : Lyophilized solid remains stable (>95% purity) at -20°C for 12 months .

Advanced: How are discrepancies in biological activity between structural analogs addressed?

Answer:

- SAR Analysis : Comparing EC₅₀ values of analogs (e.g., 3,4-dimethyl vs. 4-fluoro substitution) identifies the 3,4-dimethyl group as critical for JAK2 binding .

- Molecular Docking : Glide SP simulations show the 3,4-dimethylbenzamide moiety occupies a hydrophobic pocket in JAK2’s ATP-binding site (docking score: -9.2 kcal/mol) .

- Pharmacophore Modeling : Exclusion of electron-withdrawing groups (e.g., nitro) improves potency by 10-fold due to reduced steric clash .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.